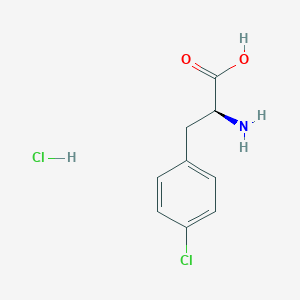

4-Chloro-L-phenylalanine Hydrochloride

Descripción general

Descripción

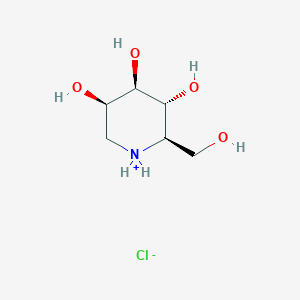

Synthesis Analysis

The synthesis of 4-Chloro-L-phenylalanine Hydrochloride and its derivatives involves various methods, including enzymatic oligomerization in homogenous reaction media. For instance, the enzymatic synthesis of oligopeptides from L-phenylalanine ethyl ester hydrochloride in water-miscible organic cosolvents has been explored, highlighting the importance of cosolvents in achieving homogenous conditions for oligopeptide synthesis (Viswanathan et al., 2010).

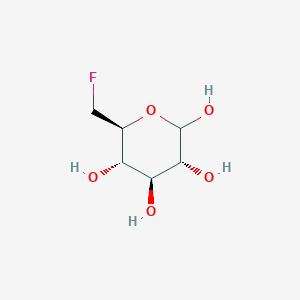

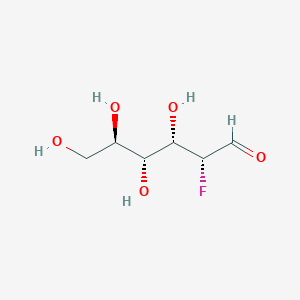

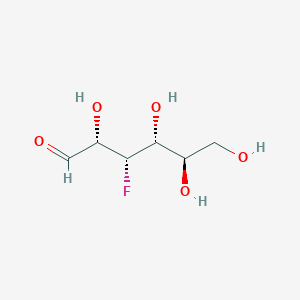

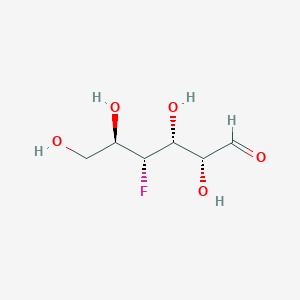

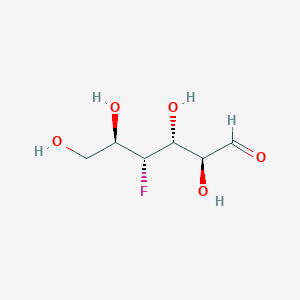

Molecular Structure Analysis

The molecular structure of 4-Chloro-L-phenylalanine Hydrochloride is crucial for its chemical and physical properties. Advanced techniques such as NMR and MALDI-TOF have been used to investigate the molecular structure, providing insights into its conformation and reactivity. These structural analyses are essential for understanding the compound's behavior in various chemical reactions and its interaction with biological molecules (Viswanathan et al., 2010).

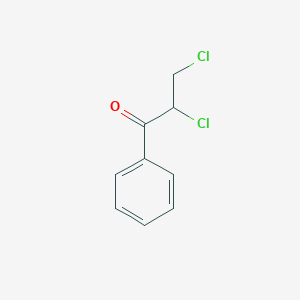

Chemical Reactions and Properties

4-Chloro-L-phenylalanine Hydrochloride participates in various chemical reactions, including enzymatic reactions for peptide bond formation. Its chemical properties, such as reactivity towards different proteases and suitability for peptide synthesis, are influenced by its molecular structure and the presence of the chloro group. These properties are critical for its applications in synthesizing peptides and studying enzyme-catalyzed reactions (Viswanathan et al., 2010).

Aplicaciones Científicas De Investigación

-

Tryptophan Hydroxylase Inhibition

- Application : 4-Chloro-L-phenylalanine (L-PCPA) and 4-Chloro-DL-phenylalanine (PCPA) are used as inhibitors of tryptophan hydroxylase (TPH), an enzyme involved in the synthesis of serotonin .

- Method : These compounds are typically administered to organisms (such as zebrafish or rat models) to block serotonin synthesis .

- Results : The inhibition of TPH leads to a reduction in serotonin levels in the brain. This has been used to study various physiological and behavioral effects, such as the induction of insomnia in rat models .

-

Selection of Enterococcus faecalis Transformants

- Application : 4-Chloro-DL-phenylalanine has been used for the selection of Enterococcus faecalis transformants with a specific plasmid .

- Method : The details of the method are not specified in the source, but it likely involves growing the bacteria in a medium containing 4-Chloro-DL-phenylalanine, and only those bacteria that have taken up the plasmid (and thus gained resistance to the compound) are able to survive and grow .

- Results : The results or outcomes of this specific application are not provided in the source .

-

Study of Serotonin Effects

- Application : 4-Chloro-DL-phenylalanine has been used to feed flies to explore the effect of serotonin .

- Method : The flies are fed with a diet containing 4-Chloro-DL-phenylalanine, which reduces their serotonin levels due to its inhibitory effect on TPH .

- Results : The resulting changes in the flies’ behavior are then studied to understand the role of serotonin .

-

Improvement of Lung Tissue Inflammation and Remodeling Pulmonary Artery

- Application : 4-Chloro-DL-phenylalanine (PCPA) is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis. It has been found to improve the inflammation of lung tissue and remodeling pulmonary artery .

- Method : The specific method of application is not provided in the source, but it likely involves administering PCPA to a model organism and observing the effects on lung tissue and pulmonary arteries .

- Results : PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .

-

Induction of 5-Hydroxytryptamine (5-HT) Depletion in Rats

- Application : 4-Chloro-DL-phenylalanine methyl ester hydrochloride has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats .

- Method : The compound is likely administered to rats, leading to a reduction in 5-HT levels .

- Results : The specific results of this application are not provided in the source .

-

Study of Behavioral and Electrographic Effects on Epileptic Senegalese Baboon

- Application : 4-Chloro-L-phenylalanine has been used to block serotonin synthesis by inhibiting tryptophan hydroxylase (TPH) to study its behavioral and electrographic effects on epileptic Senegalese baboon (Papio papio) .

- Method : The compound is likely administered to the baboons, leading to a reduction in serotonin levels .

- Results : The specific results of this application are not provided in the source .

-

Stimulation of Glucose Intolerance in Pregnant Mice

- Application : 4-Chloro-DL-phenylalanine methyl ester hydrochloride has been used to stimulate glucose intolerance in pregnant mice .

- Method : The specific method of application is not provided in the source, but it likely involves administering the compound to pregnant mice and observing the effects on glucose tolerance .

- Results : The specific results of this application are not provided in the source .

-

Induction of Cognitive Defects in Rodents

- Application : Studies have shown that 4-Chloro-DL-phenylalanine methyl ester hydrochloride is associated with cognitive defects in rodents .

- Method : The compound is likely administered to rodents, leading to cognitive defects .

- Results : The specific results of this application are not provided in the source .

-

Substrate for Chromobacterium Violaceum Phenylalanine Hydroxylase

- Application : 4-Chloro-L-phenylalanine has been used as a substrate for Chromobacterium violaceum phenylalanine hydroxylase .

- Method : The compound is likely used in an enzymatic reaction involving Chromobacterium violaceum phenylalanine hydroxylase .

- Results : The specific results of this application are not provided in the source .

-

Incubation of Sea Urchin Embryos for Immunohistochemistry

- Application : 4-Chloro-L-phenylalanine has been used to incubate sea urchin embryos for immunohistochemistry .

- Method : The compound is likely used in the incubation medium for sea urchin embryos, possibly to affect certain developmental processes that are then studied using immunohistochemistry .

- Results : The specific results of this application are not provided in the source .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505591 | |

| Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-L-phenylalanine Hydrochloride | |

CAS RN |

123053-23-6 | |

| Record name | L-Phenylalanine, 4-chloro-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123053-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclonine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123053236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLONINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2826ONK11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

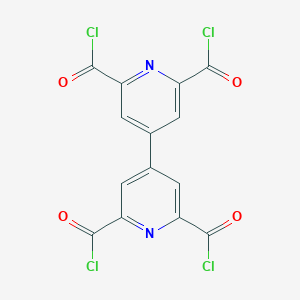

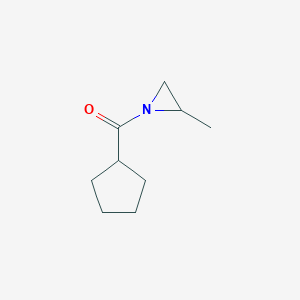

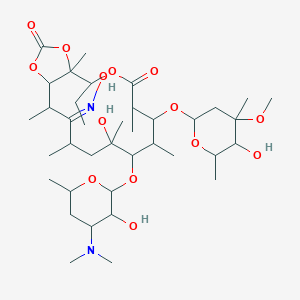

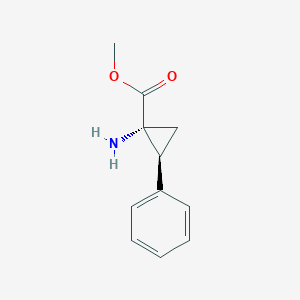

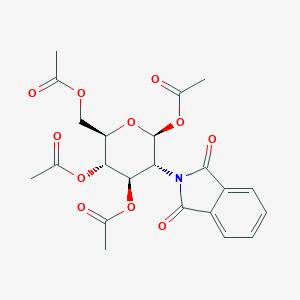

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.